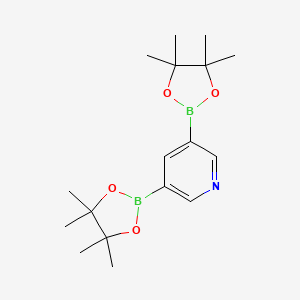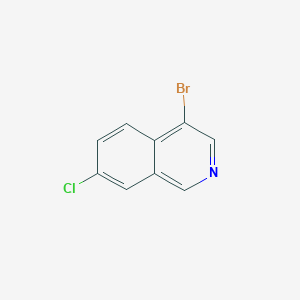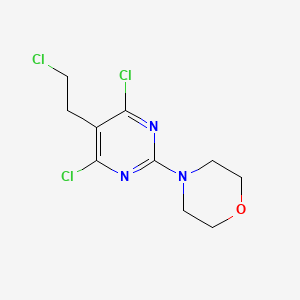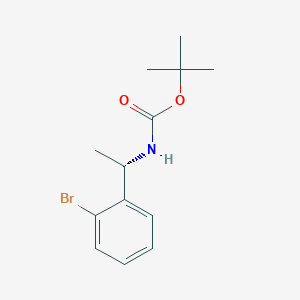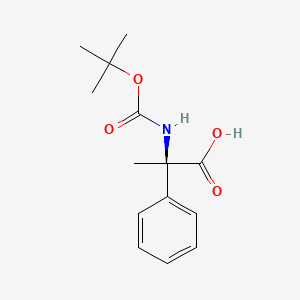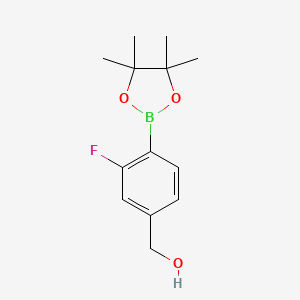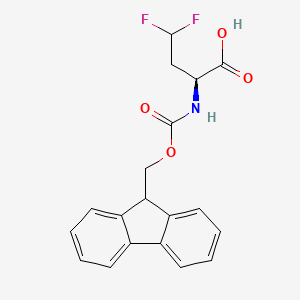
4-Bromo-2,5-dichlorobenzonitrile
概要
説明
4-Bromo-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorobenzonitrile can be synthesized through a multi-step process. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This process typically involves the use of catalysts such as V2O5/Al2O3 and is carried out in a fixed bed reactor at atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The reaction is carried out at high temperatures, typically above 400°C, using cheaper chlorotoluenes as starting materials .
化学反応の分析
Types of Reactions: 4-Bromo-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to convert the nitrile group to an amine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.
Reduction Reactions: The major product is 4-Bromo-2,5-dichloroaniline.
Oxidation Reactions: The major product is 4-Bromo-2,5-dichlorobenzoic acid.
科学的研究の応用
4-Bromo-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and engineering plastics
作用機序
The mechanism of action of 4-Bromo-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
4-Bromo-2,5-dichlorobenzonitrile can be compared with other similar compounds such as:
2,4-Dichlorobenzonitrile: This compound is also a dichlorobenzonitrile but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorobenzonitrile: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it unique in terms of its reactivity and potential applications. The specific positioning of these atoms allows for selective reactions that are not possible with other similar compounds.
特性
IUPAC Name |
4-bromo-2,5-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWYYTMBHHOQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


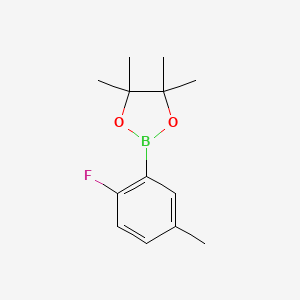
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
